(R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Analytical Chemistry Quality Control Reference Standards

The compound (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2135871-21-3), with the molecular formula C23H19F2N5O2 and a molecular weight of 435.43 g/mol, is a key pharmaceutical intermediate and a characterized impurity of the TRK inhibitor larotrectinib. While it serves as a precursor in the synthesis of larotrectinib, its primary value in procurement is as a high-purity, well-characterized reference standard, specifically designated as Larotrectinib Impurity 5, which is essential for analytical method development, validation, and quality control in drug development and manufacturing.

Molecular Formula C23H19F2N5O2
Molecular Weight 435.4 g/mol
CAS No. 2135871-21-3
Cat. No. B6595304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate
CAS2135871-21-3
Molecular FormulaC23H19F2N5O2
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)OC4=CC=CC=C4)C5=C(C=CC(=C5)F)F
InChIInChI=1S/C23H19F2N5O2/c24-15-8-9-18(25)17(13-15)20-7-4-11-29(20)21-10-12-30-22(28-21)19(14-26-30)27-23(31)32-16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,20H,4,7,11H2,(H,27,31)/t20-/m1/s1
InChIKeyNIGFVSJQARITLT-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2135871-21-3) as a Critical Reference Standard


The compound (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2135871-21-3), with the molecular formula C23H19F2N5O2 and a molecular weight of 435.43 g/mol, is a key pharmaceutical intermediate and a characterized impurity of the TRK inhibitor larotrectinib [1]. While it serves as a precursor in the synthesis of larotrectinib, its primary value in procurement is as a high-purity, well-characterized reference standard, specifically designated as Larotrectinib Impurity 5, which is essential for analytical method development, validation, and quality control in drug development and manufacturing [2].

Why Larotrectinib API Cannot Substitute for (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate in Regulated Workflows


Substituting the larotrectinib active pharmaceutical ingredient (API) or other related compounds for this specific reference standard is not scientifically valid. Larotrectinib API and its impurities are distinct chemical entities with different structures, properties, and critical quality attributes [1]. This compound (CAS 2135871-21-3) is a defined, single impurity that must be accurately identified, separated, and quantified in the drug product to ensure purity and patient safety per ICH guidelines. Using the API would not allow for the specific, quantitative tracking of this impurity, nor would it provide the necessary chromatographic resolution and mass spectrometric data required for validated analytical methods. The high purity (≥99.48%) and comprehensive characterization data provided for this specific reference standard are prerequisites for its use in method development and validation (AMV) and quality control (QC) applications [2].

Quantitative Evidence for Selecting (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2135871-21-3)


Purity as a Determinant of Reference Standard Suitability: 99.48% vs. Larotrectinib API

This compound is supplied with a guaranteed purity of 99.48%, a critical specification for a reference standard. In contrast, the larotrectinib API, while also highly pure, is not a substitute for this specific impurity reference standard . The high purity of this lot ensures minimal interference from unknown substances, providing a reliable baseline for quantitative analysis during method development and validation. This level of purity is a documented, measurable advantage over less characterized or lower purity analogs .

Analytical Chemistry Quality Control Reference Standards

Defined Role in Synthesis as an Isolated, Characterized Intermediate vs. In Situ Generated Analog

The patent literature explicitly identifies this compound as an isolated intermediate (Formula 13) in a validated process for synthesizing the active pharmaceutical ingredient (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide [1][2]. This contrasts with potential alternatives that may be generated in situ or are less defined. The ability to procure this exact, characterized intermediate allows for a more controlled and reproducible process in downstream synthetic or analytical applications, a verifiable advantage based on its documented isolation and use in a patented route [1].

Synthetic Chemistry Process Chemistry Patent Analysis

Quantified Utility in Chiral Separation Method Validation: LOD/LOQ Data vs. Generic Chiral Method

A peer-reviewed study validated a specific, sensitive, and accurate chiral HPLC method for separating enantiomers and isomers of larotrectinib, including this compound [1]. The method achieved a Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 0.01/0.03 µg/mL for the relevant isomer [1]. This quantitative performance data provides a measurable benchmark for analytical method capability, a clear advantage over a generic chiral method that lacks validated performance metrics for this specific impurity. The study demonstrates the critical role of this exact compound in developing and validating methods essential for drug quality control [1].

Analytical Method Development HPLC Chiral Separation

Regulatory Compliance: Comprehensive Characterization vs. Basic Purity Data

This compound is supplied as a well-characterized reference material that meets stringent regulatory standards set by USP, EMA, JP, and BP [1][2]. It includes a comprehensive Structure Elucidation Report (SER), providing valuable insights for quality control and method development [1]. This is a significant differentiator compared to similar compounds offered only with basic purity data, which would require substantial internal resource expenditure for full characterization. The availability of detailed characterization data directly supports compliance with ICH Q7 guidelines for good manufacturing practice for active pharmaceutical ingredients, a key factor in procurement decisions for regulated work [1].

Regulatory Affairs Quality Assurance Reference Materials

Key Applications for (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS 2135871-21-3) Based on Its Differentiated Properties


Validated Analytical Method Development for Regulatory Submissions

This reference standard is the cornerstone for developing and validating a robust HPLC method to quantify Larotrectinib Impurity 5. The proven method performance, including a validated LOD of 0.01 µg/mL and LOQ of 0.03 µg/mL on a CHIRALPAK IK-3 column [1], provides a reliable starting point for method transfer. This directly supports ANDA and NDA filings by ensuring compliance with ICH Q2(R1) guidelines for analytical method validation [2].

Quality Control (QC) in API and Drug Product Manufacturing

This well-characterized material is essential for quality control (QC) applications during the commercial production of larotrectinib. As a reference standard with comprehensive characterization data [2], it ensures the consistency of formulations by enabling accurate identification and quantification of this specific impurity. This supports batch-to-batch consistency and patient safety by adhering to ICH Q3A guidelines for impurities in new drug substances [2].

Process Chemistry Research and Optimization

In process chemistry, this compound serves as a benchmark intermediate for optimizing the synthetic route of larotrectinib. Its isolation and characterization in a patented process [3] make it a valuable tool for investigating alternative synthetic pathways or improving the yield and purity of the final API. Researchers can use it to track reaction progress and assess the efficiency of different synthetic steps, providing a quantifiable reference point for process improvements.

Quote Request

Request a Quote for (R)-phenyl (5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.